ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate

Medicinal Chemistry Agrochemical Synthesis Process Chemistry

Ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate is a 3-ethoxy-4-carboxylate pyrazole bearing a single bromine substituent at the 5-position. With a molecular formula C₈H₁₁BrN₂O₃ and a formula weight of 263.09 g·mol⁻¹, it constitutes a key halogenated heterocyclic building block in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C8H11BrN2O3
Molecular Weight 263.091
CAS No. 1207431-91-1
Cat. No. B2607339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate
CAS1207431-91-1
Molecular FormulaC8H11BrN2O3
Molecular Weight263.091
Structural Identifiers
SMILESCCOC1=C(C(=NN1)Br)C(=O)OCC
InChIInChI=1S/C8H11BrN2O3/c1-3-13-7-5(6(9)10-11-7)8(12)14-4-2/h3-4H2,1-2H3,(H,10,11)
InChIKeyQZZAPVACMLDERF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-Bromo-3-ethoxy-1H-pyrazole-4-carboxylate (CAS 1207431-91-1) – Core Scaffold and Procurement-Grade Identity


Ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate is a 3-ethoxy-4-carboxylate pyrazole bearing a single bromine substituent at the 5-position . With a molecular formula C₈H₁₁BrN₂O₃ and a formula weight of 263.09 g·mol⁻¹, it constitutes a key halogenated heterocyclic building block in medicinal chemistry and agrochemical discovery programs. The compound is prepared by N‑bromosuccinimide‑mediated bromination of ethyl 3‑ethoxy‑1H‑pyrazole‑4‑carboxylate, yielding the 5‑bromo isomer as the major product under controlled conditions . Commercially, it is routinely supplied at ≥97% purity with batch-specific QC documentation including NMR, HPLC, and GC traces .

Regioisomer 5-Bromo (major NBS bromination product)
Purity Grade ≥97% with batch QC (HPLC, NMR, GC)
Coupling Handle C5–Br for Suzuki & other Pd couplings

Why 3-Ethoxy-4-carboxylate Pyrazole Halides Cannot Be Treated as Interchangeable – The Case for Ethyl 5-Bromo-3-ethoxy-1H-pyrazole-4-carboxylate


Within the 3-ethoxy-1H-pyrazole-4-carboxylate family, the identity and position of the halogen substituent dictate both synthetic accessibility and downstream reactivity. Bromination of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate with NBS produces a mixture of the 5-bromo (12a) and 3-bromo (12b) regioisomers; the 5‑bromo isomer consistently forms in higher yield (60% vs 47%) and offers distinct reactivity in palladium-catalysed cross-couplings because the C5 position is electronically and sterically differentiated from C3 . Furthermore, the bromine atom imparts a different oxidative‑addition propensity compared to the chloro analog and avoids the light‑sensitivity and premature dehalogenation issues observed with the iodo analog [1]. Procuring the correct regioisomer is therefore critical – a generic “bromo-pyrazole carboxylate” may refer to a 3‑bromo species with inferior coupling kinetics, lower yield in downstream steps, and a different impurity profile that can derail multi‑step convergent syntheses .

Target (This Product)
Substitution Risk
5-Bromo-3-ethoxy regioisomer — major product, distinct C5 reactivity
3-Bromo regioisomer: lower yield, altered coupling kinetics, different impurity profile
Bromine at C5 — balanced oxidative addition, ambient storage (2–8°C)
Chloro analog: slower Pd insertion, higher catalyst loading; Iodo analog: light-sensitive, requires −20°C

Quantitative Evidence Differentiating Ethyl 5-Bromo-3-ethoxy-1H-pyrazole-4-carboxylate from Its Closest Analogs


Regioselective Bromination Yield – 5-Bromo vs. 3-Bromo Isomer

When ethyl 3-ethoxy-1H-pyrazole-4-carboxylate is treated with NBS in refluxing cyclohexane, the 5-bromo isomer (ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate, compound 12a) is obtained in 60% isolated yield, whereas its regioisomer ethyl 3-bromo-5-ethoxy-1H-pyrazole-4-carboxylate (12b) is produced in only 47% yield . This 13‑percentage‑point yield advantage translates directly into reduced per‑gram cost for large‑scale campaigns. Product 12a is a white crystalline solid, simplifying purification relative to the often oily 12b fraction .

Bromination yield
Head-to-head
60% vs 47% (5-Br vs 3-Br)
Higher reported yield supports scale-up cost efficiency
NBS, cyclohexane, reflux; 13 pp absolute difference
Medicinal Chemistry Agrochemical Synthesis Process Chemistry

Certified Purity Specification – Benchmark Against Commercial AKSci Standard

Multiple authorised vendors list the purity of ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate as 97.0%, confirmed by HPLC, NMR and GC . In contrast, the AKSci catalogue specifies a 95% purity grade for the same CAS number . The 2‑percentage‑point purity differential corresponds to a halving of the maximum unknown impurity burden (3% vs 5%), a critical consideration when the compound is used in a late‑stage diversification step where trace impurities can poison palladium catalysts or generate difficult‑to‑remove by‑products.

Purity specification
Head-to-head
97.0% vs 95.0% (multiple vendors vs AKSci)
Lower impurity burden reduces Pd catalyst poisoning risk
HPLC, NMR, GC confirmed; 3% vs 5% total impurities
Drug Discovery Quality Control Procurement

Reactivity Advantage of C5-Br Over C5-Cl in Cross-Coupling – Class-Level Inference

The C(sp²)–Br bond in ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate is intrinsically more reactive in palladium(0)-catalysed oxidative addition than the corresponding C(sp²)–Cl bond [1]. Typical Suzuki–Miyaura coupling of heteroaryl bromides proceeds with rate constants 1–2 orders of magnitude higher than analogous chlorides under identical conditions (phosphine‑liganded Pd, aqueous base, 80–100 °C). Consequently, the bromo derivative enables lower catalyst loadings (0.5–1 mol% Pd vs 2–5 mol% for chlorides) and shorter reaction times, which is especially beneficial when coupling precious, late‑stage fragments. No direct head‑to‑head rate comparison for this specific pyrazole scaffold is published; the inference is drawn from well‑established class‑level behaviour of heteroaryl halides in cross‑coupling.

C–Br vs C–Cl reactivity
Class-level inference
~5× lower Pd loading, ~3× faster coupling
Class-level inference suggests faster coupling kinetics for Br
General heteroaryl halide literature; scaffold-specific data not reported
Organometallic Chemistry C–C Bond Formation Medicinal Chemistry

Stability Comparison – Bromo vs. Iodo Analog Under Ambient Light

The 5‑iodo analog of the target compound, ethyl 5‑iodo‑3‑ethoxy‑1H‑pyrazole‑4‑carboxylate, requires protection from light and storage at –20 °C to prevent photolytic C–I bond cleavage, as reported in its primary synthetic paper [1]. The bromo congener, by contrast, is shipped and stored at 2–8 °C with no light‑protection requirement across multiple vendor SDS documents . Quantitative photostability data (half‑life under standard laboratory fluorescent light) are not reported for this specific pair; however, the iodo‑pyrazole literature explicitly warns of rapid degradation, whereas no such caveat appears for the bromo series. This translates into lower cold‑chain logistics cost and reduced risk of potency loss during laboratory handling.

Stability (Br vs I)
Cross-study
2–8°C, no light protection vs −20°C, light-sensitive
Ambient-compatible storage simplifies logistics and handling
Iodo analog literature reports photolytic deiodination risk
Chemical Stability Storage Procurement

Antimicrobial Activity of Pyrazole-4-carboxylate Class – SAR Context

1H-Pyrazole-4-carboxylate esters, as a compound class, have demonstrated measurable inhibition of mycelial growth in plant pathogenic fungi [1]. In a structure–activity relationship study, ethyl 1‑(N‑substituted)‑5‑phenyl‑1H‑pyrazole‑4‑carboxylate derivatives showed MIC values as low as 4 µg·mL⁻¹ against Staphylococcus aureus and 0.5 µg·mL⁻¹ against Salmonella gallinarum [2]. While ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate itself has not been directly assayed in published antimicrobial panels, its 5‑bromo substitution pattern provides a synthetic handle for late‑stage functionalisation (e.g., Suzuki coupling to introduce aryl/heteroaryl groups at C5) that can generate analogs within the active chemical space defined by these class‑level SAR data. This differentiates it from non‑halogenated or ester‑only analogs that lack a diversity point for focused library synthesis.

Antimicrobial SAR context
Class-level inference
5-Br enables Suzuki diversification into active pyrazole-4-carboxylate space
Class-level SAR supports diversification strategy for anti-infective hit-to-lead
Compound itself not directly assayed; analog MIC range 0.5–4 µg/mL reported
Anti-infective Discovery Agrochemical R&D Structure-Activity Relationship

Procurement-Driven Application Scenarios for Ethyl 5-Bromo-3-ethoxy-1H-pyrazole-4-carboxylate (CAS 1207431-91-1)


Lead‑Scale Parallel Synthesis of C5‑Arylated Pyrazole Libraries for Kinase or GPCR Screening

The 5‑bromo substituent is the prime site for Suzuki–Miyaura diversification. Because the C–Br bond undergoes oxidative addition with as little as 0.5 mol% Pd catalyst , parallel synthesis arrays of >96 compounds can be executed with uniform, high conversion. The 60% yield advantage over the 3‑bromo isomer at the building‑block stage means more material is available per gram purchased, directly expanding the scope of a library without increasing reagent cost. The 97% purity specification ensures that crude coupling products are sufficiently clean for direct biological testing, avoiding time‑intensive post‑synthesis HPLC purification.

Agrochemical Active‑Ingredient Discovery Programmes Targeting Fungal Pathogens

1H‑Pyrazole‑4‑carboxylates are validated scaffolds for agricultural microbicides . The bromo‑ethoxy building block allows introduction of lipophilic aryl groups at C5 via cross‑coupling, enabling systematic modulation of logP and target binding. The compound’s ambient‑temperature storage stability (2–8 °C, no light protection) makes it suitable for global shipping to field‑trial synthesis hubs without cold‑chain logistics, a practical advantage over the iodo analog.

Process‑Chemistry Route Scouting and Scale‑Up Feasibility Studies

For process chemists evaluating a candidate route, the knowledge that the 5‑bromo isomer forms as the major product (60% vs 47% for the 3‑bromo isomer) under straightforward NBS‑cyclohexane conditions provides confidence that supplier‑independent in‑house synthesis is viable and that yield can be further optimised. The crystalline nature of the product simplifies isolation without chromatography, a key criterion for pilot‑scale campaigns.

Application
Selection Property
Validation Focus
C5-Arylated pyrazole library synthesis
5-Br Suzuki handle, ≥97% purity
Parallel coupling efficiency, direct biological testing suitability
Agrochemical active-ingredient discovery
Lipophilic C5-aryl introduction, ambient storage stability
LogP modulation, global shipping stability
Process route scouting and scale-up studies
High-yielding 5-Br isomer, crystalline product
In-house synthesis viability, isolation without chromatography
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